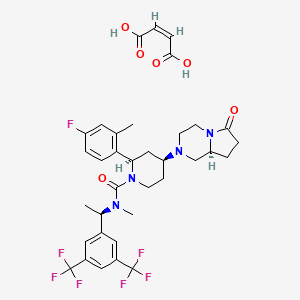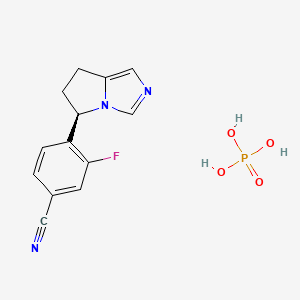
Pasireotide diaspartate
Übersicht
Beschreibung
Pasireotide diaspartate is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed under the trade name Signifor and is primarily used in the treatment of Cushing’s disease and acromegaly . This compound is a somatostatin analog that binds to somatostatin receptors, inhibiting the secretion of corticotropin from the pituitary adenoma in patients with Cushing’s disease .
Wirkmechanismus
Target of Action
Pasireotide diaspartate, also known as Signifor, is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It primarily targets somatostatin receptors (SSTR), specifically SSTR1, SSTR2, SSTR3, and SSTR5 . These receptors play a crucial role in inhibiting the release of several hormones, thereby regulating endocrine, neuroendocrine, and exocrine mechanisms .
Mode of Action
this compound exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of these somatostatin receptors lead to the inhibition of Adrenocorticotropic hormone (ACTH) secretion, which in turn results in reduced cortisol secretion in patients with Cushing’s disease . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Biochemical Pathways
The activation of somatostatin receptors by this compound affects the hormonal secretion pathway. It inhibits the release of ACTH, leading to decreased cortisol secretion. It also suppresses the release of HGH, glucagon, and insulin . These changes in hormone levels can have significant downstream effects on various bodily functions, including growth, metabolism, and stress response.
Pharmacokinetics
this compound is primarily eliminated as unchanged drug hepatically (via biliary excretion). Approximately 40% to 56% of the drug is excreted in the feces, primarily as unchanged drug, and about 6% to 10% is excreted in the urine, also primarily as unchanged drug . The time to peak plasma concentration is between 0.25 to 0.5 hours, and the elimination half-life is approximately 12 hours . The drug has a protein binding of 88% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of hormone levels. By inhibiting ACTH secretion, it reduces cortisol levels in patients with Cushing’s disease . It also suppresses the release of HGH, glucagon, and insulin, which can have various effects on growth, metabolism, and glucose regulation .
Biochemische Analyse
Biochemical Properties
Pasireotide Diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and result in reduced cortisol secretion in Cushing’s disease patients . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting ACTH secretion, which results in reduced cortisol secretion in Cushing’s disease patients . This agent also inhibits the release of human growth hormone (HGH), glucagon, and insulin .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of a broad spectrum of somatostatin receptors . The binding and activation of these receptors inhibit ACTH secretion, leading to reduced cortisol secretion in Cushing’s disease patients . This compound is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Temporal Effects in Laboratory Settings
Long-term disease control has been reported in patients treated with this compound . The biochemical effectiveness of this compound is burdened by the negative impact on glucose tolerance .
Metabolic Pathways
This compound is involved in the somatostatin signaling pathway . It inhibits the secretion of various hormones and neurotransmitters, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is widely distributed and has a volume of distribution of >100L . It is eliminated mostly by hepatic clearance (biliary excretion) with some minor renal clearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pasireotide involves the sequential addition of amino acids on a solid phase to yield linear protected pasireotide, which is then deprotected and cyclized to form the final product . The process typically involves the use of protecting groups and activating agents to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of pasireotide diaspartate involves fragment coupling to achieve high purity (greater than 99.0% by HPLC) . The process is scalable and involves the use of a tartaric acid buffer to prepare a sterile solution for subcutaneous injection .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pasireotid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um das Peptid zu modifizieren und die gewünschten pharmakologischen Eigenschaften zu erzielen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Pasireotid verwendet werden, sind N,O-Bis(trimethylsilyl)acetamid (BSA) und N-Hydroxysuccinimidester (NHS) als Kupplungsmittel . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das cyclische Hexapeptid Pasireotid, das eine hohe Affinität zu Somatostatin-Rezeptoren aufweist und zur Behandlung von endokrinen Erkrankungen eingesetzt wird .
Wissenschaftliche Forschungsanwendungen
Pasireotid-Diaspartat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und Rezeptorbindung verwendet.
Biologie: Wird auf seine Auswirkungen auf Somatostatin-Rezeptoren und Hormonausschüttung untersucht.
Medizin: Wird hauptsächlich zur Behandlung von Cushing-Syndrom und Akromegalie eingesetzt
5. Wirkmechanismus
Pasireotid übt seine pharmakologischen Wirkungen aus, indem es an ein breites Spektrum von Somatostatin-Rezeptoren bindet, darunter die Subtypen 1, 3 und 5 . Diese Bindung hemmt die Sekretion des adrenocorticotropen Hormons (ACTH), was zu einer Reduktion des Cortisolspiegels bei Patienten mit Cushing-Syndrom führt . Pasireotid hemmt auch die Freisetzung des menschlichen Wachstumshormons (HGH), Glukagons und Insulins, wodurch es effektiv zur Behandlung von Akromegalie ist .
Vergleich Mit ähnlichen Verbindungen
Pasireotid ist unter den Somatostatin-Analoga einzigartig aufgrund seiner hohen Affinität zum Somatostatin-Rezeptorsubtyp 5, der in Corticotropen-Adenomzellen überexprimiert wird . Dies unterscheidet es von anderen Somatostatin-Analoga wie Octreotid und Lanreotid, die unterschiedliche Rezeptorbindungsprofile haben .
Ähnliche Verbindungen:
Octreotid: Ein weiteres Somatostatin-Analogon, das zur Behandlung von Akromegalie und bestimmten Tumorarten eingesetzt wird.
Lanreotid: Ähnlich wie Octreotid, wird es zur Langzeitbehandlung von Akromegalie und neuroendokrinen Tumoren eingesetzt.
Vapreotide: Ein Somatostatin-Analogon, das hauptsächlich zur Behandlung von Ösophagusvarizenblutungen eingesetzt wird.
Das breitere Bindungsprofil von Pasireotid und seine höhere Affinität zu bestimmten Rezeptorsubtypen machen es zu einer effektiveren Behandlungsoption für bestimmte endokrine Erkrankungen .
Eigenschaften
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820232-50-6 | |
| Record name | Pasireotide diaspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE DIASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)

![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)






